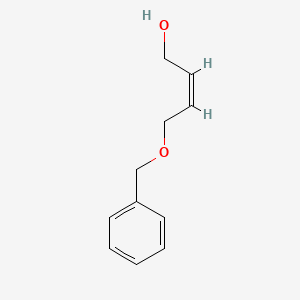

cis-4-Benzyloxy-2-buten-1-ol

Description

Significance and Strategic Importance as a Chemical Building Block

cis-4-Benzyloxy-2-buten-1-ol, with the chemical formula C₁₁H₁₄O₂, is a chiral, unsaturated alcohol that serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules, including those with pharmaceutical and agrochemical applications. lookchem.com Its strategic importance lies in the distinct reactivity of its functional groups. The primary alcohol is amenable to various transformations, such as oxidation to aldehydes or carboxylic acids, or conversion to other functional groups. The benzyl (B1604629) ether acts as a protecting group for the second hydroxyl function, which can be selectively removed under specific conditions to unveil a reactive site later in a synthetic sequence. This inherent functionality makes it a key component in protective-group chemistry.

One of the well-documented applications of this building block is in the Mitsunobu reaction. lookchem.comcookechem.comchemicalbook.comscientificlabs.co.ukcenmed.com For instance, it can be used in the synthesis of cis-4-benzyloxybuten-2-ylamine, a precursor for various pharmaceutical compounds. lookchem.comcookechem.comchemicalbook.comscientificlabs.co.ukcenmed.com Furthermore, it has been utilized as a starting material in the total synthesis of natural products, such as the autophagy inducer (+)-epogymnolactam. nih.gov

Overview of Retrosynthetic Disconnections for Complex Molecular Architectures

Retrosynthetic analysis is a powerful strategy in organic synthesis for planning the construction of complex molecules by mentally breaking them down into simpler, commercially available precursors. This compound is a frequent target for retrosynthetic disconnections due to its inherent functionality, which allows for multiple strategic bond cleavages.

The presence of the primary alcohol and the protected alcohol within the C4 backbone makes it a valuable synthon for 1,4-difunctionalized four-carbon units. Key retrosynthetic disconnections often involve:

Carbon-Oxygen Bond Disconnections: The hydroxyl and benzyloxy groups are prime points for disconnection. For example, the C-O bond of the alcohol can be disconnected to reveal a corresponding alkyl halide and a carbonyl compound in a Grignard-type reaction. The benzyl ether can be disconnected to reveal the diol, cis-2-butene-1,4-diol, and a benzyl halide, representing a protection step in the forward synthesis.

Carbon-Carbon Bond Disconnections of the Butene Backbone: While less common for this specific building block, the double bond offers possibilities for disconnections via reactions like ozonolysis or other oxidative cleavage methods, leading to smaller fragments.

A prominent example of its application in retrosynthesis is the synthesis of thietanes, four-membered sulfur-containing heterocycles. beilstein-journals.org In the synthesis of a chiral thietane, a thiirane-2-methanol can be generated, which, under Mitsunobu conditions, reacts with a nucleophile. The reaction proceeds through a thiirane (B1199164) intermediate that undergoes ring-opening and subsequent intramolecular substitution to form the desired thietane. beilstein-journals.org This demonstrates how the functional handles of a precursor related to this compound can be strategically employed to construct complex heterocyclic systems.

The strategic placement of the functional groups in this compound allows chemists to envision and execute multi-step syntheses with a high degree of control over stereochemistry and functionality, making it an indispensable tool in the synthesis of modern, complex organic molecules.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-phenylmethoxybut-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-7,12H,8-10H2/b5-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLJRLXTVXHOLX-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC/C=C\CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81028-03-7 | |

| Record name | cis-4-Benzyloxy-2-buten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cis 4 Benzyloxy 2 Buten 1 Ol

Stereoselective Synthesis Approaches

Achieving the correct cis (or Z) configuration of the double bond is a primary challenge in the synthesis of cis-4-Benzyloxy-2-buten-1-ol. Stereoselective methods are therefore paramount.

A prevalent and effective method for synthesizing this compound is the catalytic partial hydrogenation of an alkyne precursor, namely 4-benzyloxy-2-butyn-1-ol. This reaction selectively reduces the triple bond to a cis-double bond.

The success of this transformation hinges on the use of a "poisoned" catalyst, most commonly the Lindlar catalyst. This catalyst, consisting of palladium deposited on calcium carbonate and treated with lead acetate (B1210297) and quinoline, deactivates the palladium's catalytic activity just enough to prevent over-reduction of the newly formed alkene to an alkane. beilstein-journals.org

The reaction conditions, including solvent polarity and catalyst loading, are crucial for achieving high yields, which typically range from 60–75%. Following the reaction, purification by column chromatography is essential to separate the desired cis-isomer from any potential trans-isomer byproduct.

Table 1: Conditions for Catalytic Partial Hydrogenation

| Parameter | Condition |

| Precursor | 4-Benzyloxy-2-butyn-1-ol |

| Catalyst | Lindlar Catalyst (Palladium on Calcium Carbonate with lead acetate and quinoline) |

| Outcome | Selective reduction to a cis-alkene |

| Typical Yield | 60-75% |

| Purification | Column Chromatography |

For the synthesis of chiral versions of this compound, enantioselective reduction of a corresponding conjugated enone is a key strategy. This approach utilizes chiral reducing agents to deliver a hydride to one face of the prochiral ketone, resulting in an optically active allylic alcohol.

Reagents such as those derived from lithium aluminum hydride modified with chiral ligands, like (R)- or (S)-BINAL-H, are effective for this purpose. uwindsor.ca The stereochemical outcome is dictated by the chirality of the reducing agent. The transition state of this reaction is often a chair-like, six-membered ring, where steric interactions guide the approach of the hydride. uwindsor.ca

Enzymatic methods, particularly lipase-mediated kinetic resolution, offer a powerful tool for obtaining enantiomerically pure this compound and its derivatives. researchgate.netresearchgate.netmdpi.com This technique relies on the ability of lipases to selectively catalyze the acylation or hydrolysis of one enantiomer of a racemic mixture at a much faster rate than the other.

A tandem strategy combining Sharpless asymmetric epoxidation with lipase (B570770) kinetic resolution has been successfully employed. researchgate.netresearchgate.net In this approach, this compound is first converted to a racemic epoxide. Subsequently, a lipase, such as Porcine Pancreatic Lipase (PPL) or Candida antarctica Lipase B (CAL-B), is used to selectively hydrolyze the acetylated form of one enantiomer of the epoxide, allowing for the separation of the two enantiomers. researchgate.netacs.org

The choice of solvent is critical in these resolutions, as it can significantly impact both the reaction rate and the enantioselectivity of the lipase. researchgate.net

Regioselective Synthesis Strategies

Regioselectivity, the control of which position on a molecule reacts, is also a critical consideration. In the context of synthesizing this compound, this often involves the selective protection of one of the hydroxyl groups of cis-2-butene-1,4-diol.

A common strategy is the mono-benzylation of cis-2-butene-1,4-diol. whiterose.ac.uk By using one equivalent of a benzylating agent, such as benzyl (B1604629) bromide in the presence of a base like sodium hydride, it is possible to selectively protect one of the two primary alcohol groups, yielding the desired product. whiterose.ac.uk

Protection Group Strategies in the Preparation of Allylic Alcohols

The benzyl ether group in this compound serves as a protecting group for one of the hydroxyl functionalities of the parent diol. bham.ac.ukunivpancasila.ac.idlibretexts.org This protection is crucial to prevent this hydroxyl group from participating in undesired side reactions during subsequent synthetic steps. bham.ac.uklibretexts.org

The benzyl group is a robust protecting group, stable to a wide range of reaction conditions. However, it can be readily removed when desired, typically through hydrogenolysis (catalytic hydrogenation), which cleaves the benzyl ether to regenerate the alcohol. libretexts.org The choice of protecting group is a strategic decision in a multi-step synthesis, and the benzyl group's properties make it a valuable option. bham.ac.ukunivpancasila.ac.id

Comparative Analysis of Established Synthetic Routes and Novel Methodologies

Both established and novel methods for the synthesis of this compound have their advantages and disadvantages.

Table 2: Comparative Analysis of Synthetic Routes

| Synthetic Route | Advantages | Disadvantages |

| Catalytic Partial Hydrogenation | Well-established, good yields for the cis-isomer. | Requires a specific "poisoned" catalyst, potential for over-reduction. beilstein-journals.org |

| Enantioselective Reduction | Allows for the direct synthesis of chiral products. uwindsor.ca | Chiral reagents can be expensive. |

| Lipase-Mediated Resolution | High enantioselectivity, environmentally friendly (enzymatic). researchgate.netmdpi.com | Often requires a resolution step, which limits the maximum theoretical yield to 50% for one enantiomer. |

| Regioselective Benzylation | Direct approach from a simple starting material. whiterose.ac.uk | Can be difficult to achieve perfect mono-substitution, leading to mixtures of products. |

Newer methodologies continue to be developed to improve upon these established routes, focusing on increasing yields, reducing costs, and enhancing stereoselectivity and regioselectivity.

Chemical Reactivity and Transformations of Cis 4 Benzyloxy 2 Buten 1 Ol

Reactions Involving the Primary Hydroxyl Moiety

The primary allylic alcohol group is a versatile handle for numerous functional group interconversions, including oxidations, reductions of derivatives, and nucleophilic substitutions.

The primary hydroxyl group of cis-4-Benzyloxy-2-buten-1-ol can be selectively oxidized to yield the corresponding aldehyde, (Z)-4-(benzyloxy)-2-butenal, or further to the carboxylic acid. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or isomerization of the double bond. Allylic alcohols are particularly amenable to oxidation with manganese dioxide (MnO2), a classic reagent known for its chemoselectivity for this class of substrates. nih.gov

Common oxidation protocols applicable to primary allylic alcohols include:

Chromium-Based Reagents : The Jones oxidation (chromic trioxide in sulfuric acid) can convert primary allylic alcohols into aldehydes. organic-chemistry.org Unlike other primary alcohols which are often oxidized to carboxylic acids, allylic aldehydes form hydrates to a lesser extent, allowing the reaction to be stopped at the aldehyde stage. organic-chemistry.org

Copper-Catalyzed Aerobic Oxidation : An environmentally benign method involves using a copper(I) catalyst with oxygen as the terminal oxidant. rsc.org This system can be combined in a one-pot procedure with a subsequent chlorite (B76162) oxidation (Lindgren oxidation) to afford the carboxylic acid directly. rsc.org

Parikh-Doering Oxidation : This protocol uses the sulfur trioxide pyridine (B92270) complex in the presence of a base like triethylamine. In a synthesis of a related bromo-diene, a mono-benzylated cis-buten-1,4-diol was quantitatively oxidized to the aldehyde using this method, though isomerization of the double bond was observed. whiterose.ac.uk

Oppenauer Oxidation : This method uses an aluminum catalyst and a hydrogen acceptor, such as furfural, to oxidize allylic alcohols to their corresponding aldehydes. google.com

Table 1: Selective Oxidation Reagents for Allylic Alcohols

| Reagent/System | Product | Notes |

|---|---|---|

| Manganese Dioxide (MnO₂) | Aldehyde | Highly chemoselective for allylic and benzylic alcohols. nih.gov |

| Jones Reagent (CrO₃/H₂SO₄) | Aldehyde | Inexpensive and effective for allylic alcohols. organic-chemistry.org |

| Cu(I) catalyst / O₂ | Aldehyde | Aerobic oxidation considered a "green" alternative. rsc.org |

| Cu(I)/O₂ then NaClO₂ | Carboxylic Acid | One-pot, two-step sequence from alcohol to acid. rsc.org |

While the hydroxyl group itself is not reducible, the carbon-carbon double bond of this compound or its derivatives can undergo stereocontrolled reduction. This transformation typically converts the allylic alcohol into a saturated alcohol, 4-benzyloxy-1-butanol. The choice of catalyst is key to achieving high selectivity for the reduction of the C=C bond without affecting the benzyl (B1604629) ether protecting group.

Ruthenium-based catalysts have proven effective for the selective reduction of the double bond in allylic alcohols. nih.govrsc.org One such process involves a one-pot tandem sequence of redox-isomerization of the allylic alcohol to the corresponding saturated carbonyl compound, followed by transfer hydrogenation to the saturated alcohol. rsc.org This can be achieved using catalysts like [{RuCl(μ-Cl)(η6-C6Me6)}2] with a hydrogen donor such as propan-2-ol. rsc.org

Furthermore, catalyst and ligand choice can dictate the reaction pathway. For instance, in reactions with alkyl Grignard reagents, a nickel catalyst combined with a dppe (1,2-bis(diphenylphosphino)ethane) ligand can lead to cross-coupling, whereas a combination of Ni(PCy₃)₂Cl₂ and dcype (1,2-bis(dicyclohexylphosphino)ethane) favors reduction of the allylic alcohol. acs.org

Table 2: Catalytic Systems for Reduction of Allylic Alcohols

| Catalyst System | Hydrogen Source | Product Type |

|---|---|---|

| Ru(OH)x/Al₂O₃ | 2-Propanol | Saturated Alcohol |

| [{RuCl(μ-Cl)(η6-C6Me6)}₂] / Cs₂CO₃ | Propan-2-ol | Saturated Alcohol |

The hydroxyl group of this compound can be converted into a good leaving group to facilitate nucleophilic substitution (Sₙ2) reactions. The Mitsunobu reaction is a particularly powerful method for achieving this transformation under mild conditions, allowing for the inversion of stereochemistry if the alcohol were chiral. lookchem.com

This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). orgsyn.org The alcohol is activated in situ, allowing it to be displaced by a wide range of nucleophiles. For example, this compound is used in the synthesis of cis-4-benzyloxybuten-2-ylamine via a Mitsunobu reaction, where an amine precursor acts as the nucleophile. lookchem.comchemicalbook.comscientificlabs.com This demonstrates the utility of the compound as a building block for creating more complex molecules, including intermediates for pharmaceuticals. lookchem.com

In one detailed procedure, this compound is reacted with O-TBS-N-tosylhydroxylamine in the presence of triphenylphosphine and diethyl azodicarboxylate to form an intermediate that leads to an oxime. orgsyn.org

General Scheme of the Mitsunobu Reaction: this compound + PPh₃ + DEAD + Nu-H → cis-1-Nu-4-Benzyloxy-2-butene + Ph₃P=O + DEAD-H₂

Reactions of the Carbon-Carbon Double Bond

The electron-rich C=C double bond is susceptible to electrophilic attack and participates readily in addition and cycloaddition reactions.

The allylic alcohol functionality in this compound makes it an ideal substrate for the Sharpless asymmetric epoxidation. researchgate.netdalalinstitute.com This reaction is renowned for its ability to install a chiral epoxide with a very high degree of stereocontrol, serving as a cornerstone of asymmetric synthesis. researchgate.netlibretexts.org The reaction employs a catalytic amount of titanium tetraisopropoxide [Ti(OiPr)₄], a chiral diethyl tartrate (DET) ligand, and a stoichiometric oxidant, typically tert-butyl hydroperoxide (TBHP). dalalinstitute.comresearchgate.net

The facial selectivity of the epoxidation is reliably predicted by the chirality of the tartrate ligand used:

Using (+)-diethyl tartrate ((+)-DET) delivers the epoxide oxygen to the "bottom" face of the alkene when drawn in a standardized orientation.

Using (-)-diethyl tartrate ((-)-DET) delivers the oxygen to the "top" face.

For this compound, this reaction provides access to valuable chiral building blocks. For instance, it is the first step in the total synthesis of the autophagy inducer (+)-epogymnolactam, where the substrate is converted to an optically pure epoxy alcohol. researchgate.netresearchgate.net Similarly, it has been used to prepare a versatile synthon for the synthesis of 9(R)-N-BOC-Ahda methyl ester. oup.com The high enantioselectivity (often >90% ee) makes this a preferred method for introducing chirality. libretexts.org

Table 3: Sharpless Asymmetric Epoxidation of this compound

| Chiral Ligand | Oxidant | Catalyst | Product Stereochemistry |

|---|---|---|---|

| (+)-Diethyl Tartrate | TBHP | Ti(OiPr)₄ | (2R,3S)-4-Benzyloxy-2,3-epoxy-1-butanol |

The double bond in this compound can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct. tum.de The most prominent of these is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a double or triple bond (the dienophile) to form a six-membered ring. libretexts.org In this context, the double bond of this compound would act as the dienophile. The presence of the allylic hydroxyl and benzyloxy groups can influence the stereochemical outcome of the cycloaddition, a phenomenon known as diastereofacial selection. nih.gov

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. scispace.com this compound and its derivatives can be designed as precursors for such processes. For example, an intramolecular ortho photocycloaddition has been observed in related 4-benzyloxy-substituted indanones, where irradiation triggers a cascade leading to complex polycyclic structures. acs.org While a specific cascade involving this compound is not detailed in the provided context, its functional groups make it a plausible candidate for initiating such sequences, for example, through an initial cyclization followed by rearrangement. scispace.com

Metal-Catalyzed Transformations (e.g., Palladium-mediated reactions)

The allylic alcohol and the double bond in this compound are reactive sites for various metal-catalyzed transformations. Palladium catalysts, in particular, are widely employed to facilitate a range of synthetic operations.

Palladium-catalyzed reactions often proceed via the formation of a π-allyl palladium intermediate. This intermediate can then undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, in the presence of a suitable palladium catalyst and a nucleophile, the hydroxyl group can be displaced to introduce new functionalities.

Research has shown that palladium-catalyzed reactions can be used for the asymmetric functionalization of allylic compounds. For example, the use of chiral ligands in conjunction with a palladium catalyst can induce enantioselectivity in the substitution of the allylic hydroxyl group. While specific studies on the palladium-catalyzed asymmetric allylic alkylation (AAA) of this compound are not extensively documented, the general principles of this methodology are well-established for similar allylic alcohols.

Furthermore, palladium catalysts can be employed in cross-coupling reactions. The double bond in this compound can potentially participate in reactions like the Heck or Suzuki coupling, although such applications for this specific substrate are less common in the literature compared to its use as a protected diol synthon. The industrial production of 2-buten-1-ol sometimes involves the isomerization of related compounds using a palladium catalyst, highlighting the utility of palladium in manipulating allylic systems.

A study on the synthesis of saturated β-arylated ketones mentions a two-step transformation of an allylic alcohol, involving arylation followed by isomerization, which can be catalyzed by transition metals. researchgate.net While not directly demonstrated with this compound, this suggests a potential pathway for its functionalization.

| Reaction Type | Catalyst System | Potential Product | Significance |

| Allylic Substitution | Pd(PPh₃)₄ / Nucleophile | Substituted butene derivative | Introduction of new functional groups at the C1 position. |

| Asymmetric Allylic Alkylation | Pd₂(dba)₃ / Chiral Ligand | Chiral butene derivative | Enantioselective synthesis of complex molecules. |

| Cross-Metathesis | Grubbs or Hoveyda-Grubbs Catalyst | Modified alkene | Carbon-carbon bond formation and chain extension. utexas.edu |

| Isomerization | Palladium Catalyst | 4-Benzyloxy-2-butenal | Synthesis of α,β-unsaturated aldehydes. |

Reactivity of the Benzyloxy Protecting Group

The benzyloxy group in this compound serves as a robust protecting group for the primary alcohol at the C4 position. Its reactivity, particularly its removal (deprotection) and its ability to direct functionalization, is a cornerstone of its utility in multi-step synthesis. wikipedia.org

Directed Functionalization via Benzylic Activation

The benzylic C-H bonds of the benzyloxy group, while generally stable, can be activated under certain conditions to allow for directed functionalization. The enhanced reactivity at the benzylic position is due to the lower bond dissociation energy of benzylic C-H bonds compared to other sp³ C-H bonds, as the resulting benzylic radical is stabilized by the adjacent aromatic ring. wikipedia.org

While direct functionalization of the benzyloxy group in this compound itself is not a common strategy, the principles of benzylic activation are relevant. For example, oxidation of the benzylic position can occur under specific conditions. Strong oxidizing agents can convert a benzyl ether into a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions. organic-chemistry.org This two-step process represents an alternative deprotection strategy.

More advanced methods involve the use of transition metal catalysts to mediate C-H activation at the benzylic position, allowing for the introduction of new substituents. However, these methods are highly specialized and their application to a substrate like this compound would need to be carefully considered in the context of the other reactive functional groups present in the molecule. The primary utility of the benzyloxy group in this context remains its role as a stable and reliably cleavable protecting group. wikipedia.orgchem-station.com

Applications in Complex Molecule Synthesis and Asymmetric Catalysis

Role as a Chiral Synthon for Enantioselective Construction

cis-4-Benzyloxy-2-buten-1-ol serves as a prochiral precursor, meaning it can be converted into a chiral molecule in a single, stereoselective step. The primary utility of this compound lies in its transformation into enantiomerically enriched building blocks, which are fundamental for the construction of complex chiral molecules.

A cornerstone reaction in this context is the Sharpless asymmetric epoxidation. This reaction converts the allylic alcohol moiety of this compound into a chiral epoxide with high predictability and enantioselectivity. The resulting epoxy alcohols are versatile intermediates, as the three-membered epoxide ring can be opened by a wide range of nucleophiles in a stereo- and regioselective manner. researchgate.net This strategy provides reliable access to optically pure C4 synthons that are subsequently used in the enantioselective synthesis of more elaborate structures. The benzyloxy group provides robust protection during initial synthetic steps and can be selectively removed later in a sequence, adding to the compound's strategic value.

Total Synthesis of Natural Products

The utility of this compound as a chiral starting material is prominently demonstrated in the total synthesis of various biologically active natural products.

The structural motifs derived from this compound are frequently found in bioactive lactones and complex bridged bicyclic systems. A notable example is the first total synthesis of (+)-Epogymnolactam, a natural product identified as a novel autophagy inducer. researchgate.netresearchgate.net

The synthesis commenced with this compound and was completed in eight steps. researchgate.net A critical step involved a tandem strategy combining Sharpless asymmetric epoxidation with a lipase-mediated kinetic resolution. This process established the required stereochemistry early in the synthesis, affording an optically pure epoxy alcohol intermediate with greater than 99% enantiomeric excess (ee). researchgate.net This chiral building block was then elaborated through a series of transformations to construct the complex bridged bicyclic lactam core of the natural product. researchgate.net The physicochemical and biological properties of the synthetic (+)-Epogymnolactam were identical to the natural compound, confirming its absolute configuration. researchgate.net

| Step | Reaction | Key Reagents | Intermediate/Product | Purpose |

| 1 | Sharpless Asymmetric Epoxidation / Kinetic Resolution | Ti(OiPr)4, (-)-DIPT, TBHP, PPL | (2R,3S)-4-Benzyloxy-2,3-epoxybutanol | Creation of key chiral center |

| ... | (Sequence of 6 steps) | Various | Epoxy lactone | Elaboration of the carbon skeleton |

| 8 | Ammonolysis | NH3 in MeOH | (+)-Epogymnolactam | Final ring formation and completion |

This table provides a simplified overview of the key strategic steps in the synthesis of (+)-Epogymnolactam.

The principles used in this synthesis are broadly applicable to other bioactive lactones, where the controlled introduction of stereocenters from a simple achiral precursor is paramount. researchgate.net

Lignans (B1203133) are a large class of polyphenolic natural products known for their diverse biological activities, including antitumor and antiviral properties. Many lignans feature complex polycyclic systems and multiple stereocenters. The enantioselective synthesis of lignans often relies on chiral building blocks that dictate the final stereochemistry of the molecule.

While a direct total synthesis of a lignan (B3055560) starting specifically from this compound is not prominently documented in the reviewed literature, the structural unit it provides is highly relevant. Chiral butenol (B1619263) and butanediol (B1596017) derivatives are common precursors in established lignan synthesis strategies. These precursors are used to construct the core tetrahydrofuran (B95107) or butyrolactone rings found in many furanoid and dibenzylbutyrolactone lignans. The synthetic community has developed various methods, including enantioselective alkylations and catalytic cyclizations, that utilize such chiral C4 synthons to achieve the asymmetric synthesis of these complex natural products.

The chemical reactivity of this compound makes it an important intermediate in the synthesis of compounds for the pharmaceutical and agrochemical industries. lookchem.com Its ability to be converted into various functionalized derivatives allows for the construction of diverse molecular scaffolds.

For instance, it can be readily converted into cis-4-benzyloxybuten-2-ylamine via a Mitsunobu reaction, providing access to chiral amine-containing structures. lookchem.com It can also be oxidized to the corresponding aldehyde, which serves as a substrate in reactions like the Pudovik reaction to form hydroxy phosphonates. These phosphonates are precursors to phosphonate (B1237965) analogs of biologically active natural products, such as the acetylcholinesterase inhibitor Cyclophostin.

Development of Optically Active Derivatives and Ligands

Beyond its role as a precursor to a final target molecule, this compound is instrumental in developing new optically active derivatives and chiral ligands for asymmetric catalysis. umsl.edu The development of new chiral phosphine (B1218219) ligands, in particular, is a major focus in synthetic chemistry, as these ligands are crucial for the efficacy of many metal-catalyzed asymmetric reactions. nih.govresearchgate.net

The synthesis of highly effective chiral ligands often requires a rigid and well-defined chiral backbone to create an effective chiral environment around the metal center. researchgate.net Chiral diols and their derivatives are excellent scaffolds for this purpose. The enantiomerically pure epoxy alcohols derived from this compound can be readily converted into the corresponding chiral 1,2,4-butanetriol (B146131) derivatives. These triols, with their defined stereochemistry, are ideal precursors for synthesizing novel phosphite (B83602) or phosphine-phosphite ligands. For example, highly modular and effective phosphite-phosphine ligands have been synthesized in two steps from enantiopure Sharpless epoxy ethers, which are directly accessible from allylic alcohols like this compound. acs.org Such ligands have shown high enantioselectivities in reactions like rhodium-catalyzed asymmetric hydrogenation. acs.org

Strategic Integration into Multistep Organic Syntheses

The strategic value of this compound is best appreciated in the context of complex, multistep organic syntheses where efficiency and control are paramount. Its integration allows for the early and reliable introduction of chirality, which is carried through the synthetic sequence.

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Asymmetric Epoxidation | Sharpless conditions (e.g., Ti(OiPr)4, DET, TBHP) | Chiral epoxy alcohol | Access to enantiopure C4 building blocks. researchgate.net |

| Mitsunobu Reaction | DEAD, PPh3, Nucleophile (e.g., HN3, RCOOH) | Chiral amines, esters | Inversion of stereochemistry at the alcohol center. lookchem.com |

| Oxidation | PCC, Dess-Martin Periodinane | α,β-Unsaturated aldehyde | Precursor for further C-C bond formation. |

| Hydrogenation | Lindlar Catalyst | This compound | Synthesis of the title compound itself. |

| Deprotection | H2, Pd/C | Butane-1,2,4-triol | Removal of the benzyl (B1604629) protecting group. |

The synthesis of (+)-Epogymnolactam, an eight-step process, exemplifies this strategic integration. researchgate.net The molecule's journey from a simple, commercially available starting material to a complex, biologically active natural product highlights its role as a foundational building block. The ability to undergo a range of reliable and high-yielding transformations, such as epoxidation, oxidation, and nucleophilic substitution, makes this compound a versatile tool for synthetic chemists.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms and Transition State Analysis

Detailed mechanistic studies, often combining experimental evidence with computational modeling, have been crucial in predicting and rationalizing the outcomes of reactions involving cis-4-benzyloxy-2-buten-1-ol. A prominent example is its participation in the Sharpless asymmetric epoxidation, a cornerstone reaction for the synthesis of chiral epoxy alcohols.

Theoretical studies, primarily using Density Functional Theory (DFT), have elucidated the intricate mechanism of the Sharpless epoxidation. wayne.eduresearchgate.net The active catalyst is a dimeric titanium(IV)-tartrate complex. mdpi.com The reaction proceeds through a cycle where the allylic alcohol coordinates to the titanium center, followed by the delivery of an oxygen atom from a coordinated alkyl hydroperoxide to the double bond. mdpi.comresearchgate.net

Transition State Analysis:

Computational models have been instrumental in characterizing the transition state (TS) of the oxygen transfer step. wayne.edu Key features of the proposed transition state for the epoxidation of allylic alcohols include:

Coordination: The allylic alcohol and the hydroperoxide are both coordinated to the titanium center of the catalyst. mdpi.com

Oxygen Transfer: The transfer of the peroxide oxygen to the alkene occurs via a spiro-like transition state.

Bonding Changes: The transition state involves the concerted cleavage of the peroxide O-O bond and the formation of the new C-O bonds of the epoxide ring. researchgate.net

The Unified Reaction Valley Approach (URVA) has been employed to analyze the reaction pathway, revealing that the cleavage of the peroxide O-O bond occurs before the transition state is reached, which accounts for the reaction's energy barrier. The formation of the epoxide C-O bonds happens after the transition state. mdpi.comresearchgate.net Local Mode Analysis (LMA) further quantifies the weakening of the O-O bond upon coordination to the titanium catalyst. mdpi.com While these studies focus on general allylic alcohols, the fundamental principles of the transition state structure and reaction mechanism are directly applicable to this compound.

Understanding Stereochemical Control and Diastereoselectivity

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility. The inherent chirality of the molecule, once a stereocenter is introduced, and the influence of its existing functional groups, play a significant role in directing the stereochemistry of subsequent transformations.

A notable example of stereochemical control is observed in the reversal of diastereoselectivity in certain reactions due to the presence of the benzyloxy group. In intramolecular reactions of chiral allylsilanes, a suitably positioned benzyloxy group can lead to a reversal of the diastereoselectivity that is typically observed with alkyl-substituted allylsilanes. This has been attributed to the neighboring group participation of the benzyloxy group, which can interact with a transient cationic intermediate, thereby controlling the stereochemical outcome through thermodynamic control.

The Sharpless asymmetric epoxidation of this compound is a classic example of achieving high levels of stereochemical control. The choice of the chiral tartrate ligand (either (+)-diethyl tartrate or (-)-diethyl tartrate) dictates which face of the double bond is epoxidized, leading to the formation of the corresponding chiral epoxide with high enantiomeric excess. This predictable stereochemical control is a key reason for the widespread use of this reaction in synthesis.

Theoretical Chemistry Approaches

Theoretical chemistry provides powerful tools to investigate the properties and reactivity of this compound at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Electronic structure calculations, particularly DFT, are invaluable for understanding the reactivity of this compound. These calculations can provide information about the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to predicting its behavior in pericyclic reactions and its interactions with electrophiles and nucleophiles. For instance, the HOMO is likely to be localized on the electron-rich C=C double bond, making it susceptible to electrophilic attack. The LUMO, conversely, would indicate the most likely sites for nucleophilic attack. Such calculations can help rationalize observed reaction outcomes and predict the feasibility of new transformations.

Molecular modeling is particularly useful for studying the interactions between this compound and chiral catalysts or enzymes. nih.gov In the context of the Sharpless epoxidation, molecular modeling has been used to build and refine the structure of the titanium-tartrate-substrate complex. wayne.eduresearchgate.net These models help to visualize how the chiral ligand environment of the catalyst directs the substrate into a specific orientation, thereby leading to the observed high enantioselectivity. By analyzing the non-covalent interactions, such as hydrogen bonding and steric repulsion, between the ligand and the substrate in the transition state, a deeper understanding of the origins of stereochemical induction can be achieved.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of cis-4-Benzyloxy-2-buten-1-ol, providing definitive proof of its stereochemistry and insights into its preferred conformation in solution. Both ¹H and ¹³C NMR spectra offer a detailed picture of the molecule's atomic connectivity and spatial arrangement.

Stereochemical Assignment: The key feature for confirming the cis (or Z) geometry of the alkene is the coupling constant (J-value) between the two vinylic protons (H2 and H3). For cis-alkenes, this value is typically in the range of 6–12 Hz, which is significantly smaller than the 12–18 Hz range observed for the corresponding trans-isomer. Experimental data for this compound and its derivatives consistently show a vicinal coupling constant in the lower range, confirming the cis configuration.

The ¹H NMR spectrum is further characterized by distinct signals for the benzylic protons (a singlet around 4.5 ppm), the aromatic protons of the benzyl (B1604629) group (a multiplet between 7.2 and 7.4 ppm), and the methylene (B1212753) groups adjacent to the oxygen atoms. The ¹³C NMR spectrum complements this by showing characteristic chemical shifts for the sp²-hybridized carbons of the alkene and the sp³-hybridized carbons of the alcohol and ether functionalities.

| Assignment | ¹H NMR (Typical δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | ¹³C NMR (Typical δ, ppm) |

|---|---|---|---|

| -CH₂OH (C1) | ~4.2 | d, J ≈ 6.0 Hz | ~58.5 |

| =CH- (C2) | ~5.6 - 5.9 | m, J_cis ≈ 11 Hz | ~128.0 |

| =CH- (C3) | ~129.5 | ||

| -CH₂OBn (C4) | ~4.1 | d, J ≈ 6.5 Hz | ~66.0 |

| -OCH₂Ph | ~4.5 | s | ~72.5 |

| Aromatic C-H | 7.2 - 7.4 | m | 127.5 - 128.5 |

| Aromatic C_quat | - | - | ~138.0 |

Conformational Analysis: While the molecule possesses flexibility around its single bonds, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons that are close to one another, providing insights into the dominant conformation. libretexts.org For instance, NOESY spectra can show correlations between the protons of the C1 methylene group (-CH₂OH) and the C3 vinylic proton, helping to define the preferred orientation around the C1-C2 single bond. researchgate.net Similarly, correlations between the benzylic protons and the C3 vinylic proton can elucidate the conformation around the C4-O bond. libretexts.orgresearchgate.net This information is crucial for predicting the facial selectivity in reactions such as asymmetric epoxidation.

Mass Spectrometry Techniques for Reaction Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for monitoring reaction progress and elucidating pathways by identifying reactants, intermediates, and products in a reaction mixture. acs.orgresearchgate.net When this compound (molecular weight: 178.23 g/mol ) is used in a synthesis, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can track its consumption and the formation of new species. chrom-china.com

For example, in an oxidation reaction to form the corresponding aldehyde, (Z)-4-(benzyloxy)but-2-enal, the reaction can be monitored by observing the disappearance of the ion corresponding to the starting material (e.g., m/z 179 for [M+H]⁺) and the appearance of the product ion (m/z 177 for [M+H]⁺). The use of high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) allows for the separation of components in the reaction mixture before detection, providing clear evidence for the conversion. researchgate.netnih.gov

Extracted Ion Chromatograms (EICs) can be generated for the specific mass-to-charge ratios of the expected reactant and products. chemrxiv.org This allows for a quantitative assessment of the reaction kinetics. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ions of intermediates to confirm their structure. Common fragmentation pathways for this compound include:

Dehydration: Loss of a water molecule (18 Da), leading to a fragment ion at m/z 160.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the alcohol.

Formation of Benzyl Cation: Cleavage of the benzylic C-O bond to produce the highly stable tropylium (B1234903) ion at m/z 91.

By identifying these fragments and the molecular ions of all species present, a detailed mechanistic picture of the reaction pathway can be constructed. nih.govnih.gov

| Ion / Fragment | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 179.1 | Protonated molecular ion |

| [M+Na]⁺ | 201.1 | Sodiated adduct |

| [M-H₂O]⁺ | 161.1 | Fragment from dehydration |

| [C₇H₇]⁺ | 91.1 | Benzyl/Tropylium cation |

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Absolute Configuration Determination

This compound is a prochiral molecule; it lacks a stereocenter but can be converted into a chiral molecule in a single, stereoselective step. A prominent example is the Sharpless asymmetric epoxidation, which converts the allylic alcohol into a chiral epoxy alcohol, (2S,3R)- or (2R,3S)-3-((benzyloxy)methyl)oxiran-2-yl)methanol (glycidol derivative), with high enantioselectivity. dalalinstitute.comscribd.com

Once the chiral product is synthesized, chiroptical techniques are essential for determining its absolute configuration.

Optical Rotation: Measures the rotation of plane-polarized light by the chiral sample. While the magnitude and sign (+/-) of the specific rotation are characteristic of a particular enantiomer, this method is empirical and relies on comparison with known compounds.

Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov CD spectroscopy provides more structural information than optical rotation. For molecules with multiple chromophores, such as the phenyl group and the epoxide, the exciton (B1674681) chirality method can be applied. nih.gov The spatial interaction between the transition dipole moments of the chromophores results in a characteristic bisignate (two-branched) CD curve, known as a Cotton effect. The sign of this Cotton effect can be directly correlated with the absolute stereochemistry of the molecule. nih.gov

For the chiral epoxide derived from this compound, the absolute configuration can be unambiguously determined by comparing the experimental CD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for each possible enantiomer. nih.govnih.gov A strong match between the experimental and calculated spectra provides definitive assignment of the absolute configuration. nih.gov

Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule and is highly effective for monitoring the progress of reactions by observing the appearance or disappearance of characteristic absorption bands. researchgate.net The IR spectrum of this compound displays several key peaks that serve as reporters for its chemical transformations.

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H (Alcohol) | Stretch | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

| C=C (Alkene, cis) | Stretch | 1640 - 1660 | Medium, Weak |

| C-O (Ether/Alcohol) | Stretch | 1050 - 1150 | Strong |

| =C-H (cis) | Bend (out-of-plane) | ~700 | Strong, Broad |

Monitoring Functional Group Transformations:

Oxidation of the Alcohol: If the primary alcohol is oxidized to an aldehyde, the broad O-H stretching band around 3300 cm⁻¹ will disappear, and a new, very strong and sharp C=O stretching band will appear around 1690-1720 cm⁻¹.

Epoxidation of the Alkene: During epoxidation, the relatively weak C=C stretching absorption (~1650 cm⁻¹) and the vinylic =C-H stretching peak (>3000 cm⁻¹) will diminish, while new peaks characteristic of the epoxide ring's C-O stretching vibrations will appear, typically in the 800-950 cm⁻¹ and ~1250 cm⁻¹ regions. spectroscopyonline.com

Ether Cleavage: If the benzyl ether is cleaved to reveal the diol, the characteristic aromatic C-H and C=C peaks will disappear, while the O-H stretch may become broader or more intense.

By acquiring IR spectra at different time points during a reaction, it is possible to track the consumption of the starting material and the formation of the product, thereby confirming that the desired functional group transformation has occurred. researchgate.netspectroscopyonline.com

Future Directions and Emerging Research Frontiers

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of cis-4-Benzyloxy-2-buten-1-ol often relies on the partial hydrogenation of the corresponding alkyne, 4-benzyloxy-2-butyn-1-ol, using catalysts like Lindlar's catalyst. While effective, this method involves heavy metals and petroleum-derived solvents, prompting a shift towards greener alternatives.

Future research is intensely focused on developing more sustainable and efficient synthetic pathways. Key areas of exploration include:

Biocatalysis: The use of enzymes to perform chemical transformations offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.govmdpi.com Research into employing specific enzymes for the stereoselective reduction of prochiral ketones or the enzymatic synthesis of vicinal diols could pave the way for a bio-based production route for this compound and its precursors. nih.govresearchgate.net This approach operates under mild conditions, often in aqueous solutions, significantly reducing the environmental footprint. nih.govmdpi.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are being prioritized. This reduces waste and improves efficiency.

| Synthesis Approach | Key Features | Potential Advantages |

| Traditional Hydrogenation | Lindlar's Catalyst (Palladium, Lead) | Established, reliable for cis-alkene formation. libretexts.org |

| Biocatalysis | Enzyme-catalyzed reductions | High stereoselectivity, mild reaction conditions, reduced environmental impact. nih.govmdpi.com |

| Green Catalysis | Earth-abundant metal catalysts, alternative reducing agents | Avoids toxic heavy metals, potential for lower cost. organic-chemistry.org |

Exploration of Novel Reactivity and Unprecedented Transformations

While this compound is well-known for its participation in reactions like the Sharpless asymmetric epoxidation and Mitsunobu reaction, there is a growing interest in exploring its untapped reactivity. lookchem.com The unique spatial arrangement of its functional groups—the cis-double bond and the two distinct hydroxyl groups (one free and one protected)—provides a platform for discovering novel chemical transformations.

Future research directions in this area include:

Catalytic Asymmetric Reactions: Developing new catalytic methods that can engage the allylic alcohol in novel, highly enantioselective transformations is a key objective. This could lead to the synthesis of complex chiral molecules with high efficiency and precision.

Cascade Reactions: Designing multi-step reactions that occur in a single pot, where this compound is the starting point for a cascade of bond-forming events, can significantly streamline synthetic processes.

Unconventional Bond Activations: Investigating the activation of C-H and C-O bonds within the molecule could lead to the development of entirely new synthetic strategies and the creation of previously inaccessible molecular architectures.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing. These technologies offer enhanced safety, reproducibility, and the ability to rapidly optimize reaction conditions. The integration of the synthesis and derivatization of this compound into these platforms is a significant area of future development.

The benefits of this integration include:

Improved Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for highly exothermic or sensitive reactions.

Increased Efficiency and Throughput: Continuous processing can lead to higher yields and reduced reaction times compared to batch methods.

Facilitated Scale-up: Scaling up a reaction in a flow system is often more straightforward than in a batch reactor.

Automated Derivatization: Once the core molecule is synthesized in a flow system, it can be directly channeled into subsequent reactors for further modification, enabling the rapid generation of libraries of related compounds for screening and discovery.

Design of Next-Generation Biologically Active Compounds and Materials

As a versatile building block, this compound is a key starting material for the synthesis of a wide range of complex molecules with potential applications in medicine and materials science.

Future research will focus on leveraging this compound to create:

Novel Pharmaceuticals: The chiral centers and functional groups that can be readily introduced using this compound as a scaffold are crucial for the development of new drugs. Its use as an intermediate in the synthesis of complex natural products and their analogues will continue to be a fruitful area of research for discovering new therapeutic agents.

Advanced Materials: The diol functionality of the deprotected form of the molecule, cis-2-butene-1,4-diol, makes it a valuable monomer for the synthesis of novel polymers. These polymers could possess unique properties, such as biodegradability or specific mechanical and thermal characteristics, making them suitable for applications in biomedical devices, specialty plastics, and advanced coatings.

Functionalized Molecules: The ability to selectively modify the different functional groups of this compound allows for the precise installation of various functionalities, leading to the creation of molecules with tailored properties for applications in areas such as agrochemicals and molecular probes.

Q & A

Q. What are the established synthetic routes for cis-4-Benzyloxy-2-buten-1-ol, and what are their respective yields and purity considerations?

Answer: The synthesis of cis-4-Benzyloxy-2-buten-1-ol typically involves stereoselective reduction of a conjugated enone or selective protection of diols. A common approach is the partial hydrogenation of 4-benzyloxy-2-butyn-1-ol using a Lindlar catalyst to preserve the cis-configuration . Yields range from 60–75%, with purity dependent on reaction conditions (e.g., solvent polarity, catalyst loading). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the cis-isomer from potential trans-byproducts. Purity ≥95% is achievable, as verified by HPLC (C18 column, methanol/water eluent) .

Q. How can researchers effectively characterize the stereochemical purity of this compound using spectroscopic methods?

Answer: Key techniques include:

- ¹H NMR : The cis-configuration shows distinct coupling patterns between the allylic protons (J = 6–8 Hz) and hydroxyl proton (δ 1.5–2.0 ppm, broad singlet). The benzyloxy group appears as a singlet at δ 4.5–4.7 ppm .

- ¹³C NMR : The allylic carbons resonate at δ 70–75 ppm, while the benzyl ether carbon appears at δ 70–72 ppm .

- X-ray crystallography : For unambiguous confirmation, single-crystal analysis provides bond angles and torsion angles (e.g., C2-C3-C4-O1 ≈ 0°, confirming cis-geometry) .

Q. Table 1: Representative NMR Data

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| OH | 1.8 | bs |

| CH₂-Benzyl | 4.6 | s |

| CH=CH (cis) | 5.4–5.6 | m (J=6 Hz) |

Q. What are the recommended handling and storage protocols for this compound to ensure stability during experiments?

Answer:

- Handling : Use nitrile gloves and safety goggles to avoid dermal/ocular exposure. Work under inert atmosphere (N₂/Ar) to prevent oxidation of the allylic alcohol .

- Storage : Seal in amber glass vials under nitrogen, refrigerated (2–8°C). Stability >12 months under these conditions. Avoid contact with acids/bases to prevent ether cleavage .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported reaction mechanisms involving this compound as an intermediate?

Answer: Contradictions often arise from divergent stereochemical outcomes or competing pathways. To address this:

- Perform kinetic isotopic labeling (e.g., deuterium at C3) to track hydrogen migration during reactions .

- Use DFT calculations (B3LYP/6-31G*) to model transition states and compare activation energies for proposed mechanisms .

- Conduct cross-validation experiments (e.g., varying solvents, catalysts) to isolate dominant pathways. For example, polar aprotic solvents favor SN2 mechanisms, while protic solvents may stabilize carbocation intermediates .

Q. How can computational chemistry tools aid in predicting the reactivity and stability of this compound under varying experimental conditions?

Answer:

- Molecular Dynamics (MD) Simulations : Predict conformational flexibility of the allylic alcohol in solvents (e.g., water vs. THF) .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic (C2) and electrophilic (C4) sites for functionalization .

- Degradation Modeling : Use QSAR models to assess hydrolytic stability of the benzyl ether group under acidic/basic conditions (half-life predictions) .

Q. What methodologies are recommended for tracking the environmental degradation pathways of this compound using isotopic labeling techniques?

Answer:

- ¹³C Labeling : Introduce ¹³C at the benzyloxy carbon (C7) to monitor ether cleavage via LC-MS. Degradation products (e.g., 2-buten-1-ol) will retain the label .

- Stable Isotope Probing (SIP) : Use ¹⁸O-labeled H₂O to trace hydroxylation or oxidation pathways in microbial degradation studies .

- Photodegradation Studies : Expose deuterated analogs (e.g., [D₅]-benzyl group) to UV light and analyze fragments via GC-MS to identify bond-breaking patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.